2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAJIYWYENWDIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856701 | |
| Record name | 2-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352723-51-3 | |
| Record name | 2-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with nitriles in the presence of a catalyst such as copper acetate. This reaction proceeds via a [3+2] cycloaddition mechanism, resulting in the formation of the triazolopyridine ring . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted triazolopyridines with different functional groups at the 2-position.
Oxidation and Reduction Reactions: Products include oxides and reduced derivatives of the parent compound.
Scientific Research Applications
Cancer Treatment
2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine has been investigated for its ability to inhibit AXL receptor tyrosine kinase function. AXL is implicated in various cancers and is associated with tumor growth and metastasis. Inhibiting this pathway can potentially lead to reduced tumor proliferation and improved patient outcomes in various types of cancer, including:
- Breast cancer
- Lung cancer
- Prostate cancer
- Ovarian cancer
Clinical studies have shown that compounds targeting AXL can significantly decrease tumor growth in xenograft models of breast carcinoma .
Inflammatory Diseases
Research indicates that triazolo compounds may also play a role in treating inflammatory and autoimmune diseases. The inhibition of certain enzymes involved in inflammatory pathways has been linked to the therapeutic effects of these compounds. For instance, this compound could be explored further for its potential use against conditions such as rheumatoid arthritis and lupus .
Mechanistic Insights
The mechanism through which this compound exerts its effects involves the modulation of signaling pathways associated with cell proliferation and survival. By inhibiting AXL receptor activity, the compound disrupts downstream signaling cascades that promote tumor growth and angiogenesis.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical routes that involve bromination and methylation of precursor compounds. Research into derivatives of this compound has shown that modifications can enhance its potency and selectivity against target receptors. For example:
- Derivatives with additional methyl or halogen substitutions have been synthesized to improve biological activity.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on Breast Cancer : In vitro assays demonstrated that this compound effectively inhibits AXL-mediated signaling in breast cancer cell lines, leading to reduced cell viability and increased apoptosis rates.
- Autoimmune Disease Models : Animal models treated with this compound showed reduced symptoms of inflammation and improved clinical scores compared to controls.
Mechanism of Action
The mechanism of action of 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as a JAK1 and JAK2 inhibitor, the compound binds to the active site of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways . As an RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and modulating immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of triazolopyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of 2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine and its analogs:
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Position and Bioactivity :
- Bromine at C6 (e.g., 6-bromo derivatives) enhances antibacterial potency against Gram-positive pathogens, likely due to improved membrane penetration . In contrast, bromine at C8 (e.g., 8-bromo-2-methyl) may prioritize herbicidal activity, as seen in triazolopyrimidine analogs where spatial arrangement affects target binding (e.g., acetolactate synthase inhibition in plants) .
- Methyl groups (e.g., C2 or C8) improve metabolic stability and lipophilicity, critical for pharmacokinetics in drug candidates .
Synthetic Accessibility: Microwave-assisted, catalyst-free methods (e.g., using enaminonitriles and benzohydrazides) achieve high yields (80–95%) for triazolopyridines, but brominated analogs often require post-synthetic halogenation . Chlorination with POCl₃ or oxalyl chloride is effective for introducing halogens at C5/C6, albeit with longer reaction times (2–19 hours) .
Safety and Handling :
- Brominated triazolopyridines (e.g., 8-bromo-2-methyl) require precautions due to respiratory and skin irritation hazards (GHS hazard codes: H315, H319, H335) . Chlorinated analogs (e.g., 8-bromo-6-chloro) may pose additional environmental risks due to halogen persistence .
Biological Activity
2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by its unique structure that combines a triazole and pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C7H6BrN3
- Molecular Weight : 212.04664 g/mol
- IUPAC Name : 2-bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
The presence of a bromine atom at the 2-position and a methyl group at the 8-position contributes to the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of triazolo[1,5-a]pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates effective inhibition against various bacterial strains.
| Organism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
This table summarizes preliminary findings on the antimicrobial efficacy of the compound.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 7.5 |
These results suggest that this compound may serve as a lead structure for developing novel anticancer agents.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Specifically, it has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis and cancer metabolism.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| NAMPT | Competitive | 3.0 |
This inhibition can disrupt metabolic pathways in cancer cells, providing a therapeutic avenue for further exploration.
Case Studies
A notable study explored the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor volume compared to controls:
- Treatment Duration : 30 days
- Dosage : 10 mg/kg body weight
The treated group showed an average tumor volume reduction of approximately 45% compared to untreated controls.
Q & A
Q. What are the most reliable synthetic routes for 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yields?
The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives typically involves oxidative cyclization or palladium-catalyzed cross-coupling. For brominated analogs like 2-Bromo-8-methyl derivatives:
- Oxidative cyclization : N-(2-pyridyl)amidines or guanidines are cyclized using oxidants like MnO₂, NaOCl, or PIFA (PhI(OAc)₂) .
- Palladium-catalyzed substitution : 8-Bromo intermediates (e.g., 8-bromo-[1,2,4]triazolo[1,5-a]pyridine) react with nucleophiles (e.g., CN⁻ via Zn(CN)₂) under Pd catalysis to introduce substituents .
Q. Key Considerations :
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxidative cyclization | MnO₂, EtOH, reflux | 60-75% | |
| Pd catalysis | Pd(PPh₃)₄, Zn(CN)₂, DMF, 80°C | 50-65% |
Yields depend on steric hindrance, electronic effects of substituents, and catalyst loading.
Q. How is the molecular structure of this compound characterized?
Structural validation employs:
Q. What are the key physicochemical properties relevant to experimental design?
Critical properties include:
| Property | Value | Impact on Research |
|---|---|---|
| Molecular weight | 228.07 g/mol | Dosage calculations |
| Solubility | Limited in H₂O; soluble in DMF/DMSO | Reaction solvent selection |
| Stability | Sensitive to light/moisture | Storage conditions |
| LogP | ~2.1 (predicted) | Membrane permeability in bioassays |
Data sourced from PubChem and experimental studies .
Advanced Research Questions
Q. How can reaction mechanisms explain contradictions in synthetic yields for 8-bromo derivatives?
Discrepancies arise from competing pathways:
- Electrophilic vs. nucleophilic substitution : Bromine at the 8-position may undergo elimination under strong bases, reducing yields .
- Catalyst deactivation : Pd catalysts are sensitive to bromine, requiring optimized ligand systems (e.g., PPh₃ vs. XPhos) .
- Side reactions : Oxidative methods may over-oxidize methyl groups, necessitating inert atmospheres .
Mitigation : Use low-temperature Pd catalysis (≤80°C) and stoichiometric oxidants (e.g., PIFA) for selective cyclization .
Q. How should researchers resolve conflicting spectral data in structural elucidation?
Contradictions in NMR/IR data often stem from:
- Tautomerism : The triazole ring may exhibit keto-enol tautomerism, shifting proton signals .
- Crystallographic vs. solution-state differences : X-ray structures may show planar conformations, while solution NMR detects dynamic behavior .
- Impurity peaks : Brominated byproducts (e.g., di-bromo analogs) require HPLC purification (C18 column, MeOH/H₂O gradient) .
Best practice : Combine multiple techniques (e.g., HRMS + 2D NMR) for unambiguous assignment .
Q. What strategies optimize biological activity in 2-Bromo-8-methyl derivatives for enzyme inhibition?
Structure-activity relationship (SAR) studies highlight:
Q. Biological Data :
| Derivative | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 2-Bromo-8-methyl | JAK1 | 0.3 μM | |
| 2-Amino-8-bromo | Antioxidant | EC₅₀ = 12 μM |
Optimization involves balancing lipophilicity (cLogP <3) and hydrogen-bond donors (<2) .
Q. How do computational models address contradictions in antioxidant vs. cytotoxic effects?
MD simulations and DFT calculations reveal:
- Electron-withdrawing groups (e.g., Br) increase redox potential, enhancing antioxidant scavenging of ROS .
- Cytotoxicity : Bromine may intercalate DNA at high concentrations (≥50 μM), requiring dose-response assays .
Validation : Compare in vitro (e.g., DPPH assay) and in vivo (e.g., C. elegans lifespan) models to confirm therapeutic windows .
Q. What advanced techniques validate [1,2,4]triazolo[1,5-a]pyridine derivatives in material science?
- OLED applications : Derivatives with electron-deficient triazole rings exhibit blue-light emission (λₑₘ = 450 nm) .
- Photophysical profiling : Time-resolved fluorescence and cyclic voltammetry measure charge-transfer efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
